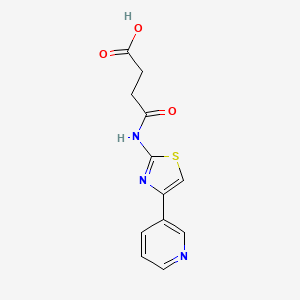

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid is a synthetic organic compound that features a thiazole ring and a pyridine moiety

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the function of certain enzymes, thereby exerting their therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of inflammation, pain, microbial growth, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, often resulting in therapeutic benefits .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

Méthodes De Préparation

The synthesis of 4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid typically involves the reaction of 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid with pyridine derivatives. One common method involves using a solution of 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid in dry acetonitrile with N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to obtain intermediates, which, upon further treatment, produce the target compound .

Analyse Des Réactions Chimiques

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Applications De Recherche Scientifique

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid has several scientific research applications:

Medicinal Chemistry: It is used in the development of drugs with potential therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities.

Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.

Comparaison Avec Des Composés Similaires

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid is unique due to its specific combination of thiazole and pyridine rings. Similar compounds include:

4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid: Differing by the substitution on the thiazole ring.

Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

This compound’s unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Activité Biologique

4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid, a synthetic organic compound, has garnered attention due to its potential biological activities. The compound features a thiazole ring and a pyridine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

The molecular formula of this compound is C12H11N3O3S, with a CAS number of 1328263-18-8. The compound is characterized by its unique structure combining thiazole and pyridine rings, which contributes to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines. For instance, it showed potent activity against A-431 and Jurkat cells, with IC50 values lower than those of reference drugs like doxorubicin . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thiazole and pyridine moieties enhance its anticancer efficacy .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Synthesis

The synthesis of this compound typically involves reactions between thiazole derivatives and pyridine compounds. A common method includes using N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) in dry acetonitrile to facilitate the formation of the desired product from intermediates .

Applications

The unique properties of this compound make it a valuable candidate in various fields:

- Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent opens avenues for drug development.

- Biochemical Probes : It can serve as a tool for studying biological interactions due to its ability to bind to specific molecular targets.

- Materials Science : The compound may be utilized in creating novel materials with unique properties owing to its chemical structure.

Propriétés

IUPAC Name |

4-oxo-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-10(3-4-11(17)18)15-12-14-9(7-19-12)8-2-1-5-13-6-8/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDBQLIHGWRNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.